Cadalene Cadalene Cadalene belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Thus, cadalene is considered to be an isoprenoid lipid molecule. Cadalene is considered to be a practically insoluble (in water) and relatively neutral molecule. Cadalene has been detected in multiple biofluids, such as saliva and urine. Within the cell, cadalene is primarily located in the membrane (predicted from logP) and cytoplasm. Cadalene exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, cadalene can be found in a number of food items such as anise, fig, sugar apple, and rosemary. This makes cadalene a potential biomarker for the consumption of these food products.
Cadalene is a sesquiterpene.
Brand Name: Vulcanchem
CAS No.: 483-78-3
VCID: VC21340100
InChI: InChI=1S/C15H18/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5-10H,1-4H3
SMILES: CC1=CC2=C(C=CC(=C2C=C1)C)C(C)C
Molecular Formula: C15H18
Molecular Weight: 198.3 g/mol

Cadalene

CAS No.: 483-78-3

Cat. No.: VC21340100

Molecular Formula: C15H18

Molecular Weight: 198.3 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cadalene - 483-78-3

CAS No. 483-78-3
Molecular Formula C15H18
Molecular Weight 198.3 g/mol
IUPAC Name 1,6-dimethyl-4-propan-2-ylnaphthalene
Standard InChI InChI=1S/C15H18/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5-10H,1-4H3
Standard InChI Key VMOJIHDTVZTGDO-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=CC(=C2C=C1)C)C(C)C
Canonical SMILES CC1=CC2=C(C=CC(=C2C=C1)C)C(C)C
Boiling Point 294.0 °C
Melting Point 124-125 °C

Chemical Identity and Structure

Cadalene, also known as cadalin, is characterized by its chemical formula C₁₅H₁₈ and specific structural arrangement . The compound features a naphthalene-based structure with 1,6-dimethyl and 4-isopropyl substitutions, giving it its full IUPAC name 1,6-dimethyl-4-(propan-2-yl)naphthalene . It represents a cadinane-type sesquiterpene, derived from the broader class of generic sesquiterpenes commonly found in plant secondary metabolites .

The structural identification of cadalene is well-established through various chemical descriptors:

Chemical Identifiers

ParameterValue
Chemical FormulaC₁₅H₁₈
CAS Registry Number483-78-3
InChI KeyVMOJIHDTVZTGDO-UHFFFAOYSA-N
InChIInChI=1S/C15H18/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5-10H,1-4H3
Canonical SMILESC=1C=C2C(=CC1C)C(=CC=C2C)C(C)C
Molecular Weight198.30 g/mol

The compound's structure features a naphthalene core with methyl groups at positions 1 and 6, plus an isopropyl group at position 4, creating its characteristic sesquiterpene configuration .

Physical and Chemical Properties

Cadalene exhibits specific physical and chemical properties that influence its behavior in natural systems and laboratory settings. These properties have been documented through extensive chemical analysis.

Physical Properties

PropertyValueConditions
Physical StateSolidAt standard temperature and pressure
Melting Point110-111°CStandard pressure
Boiling Point144-150°CAt 10 Torr pressure
Density0.9753 g/cm³At 420°C
ChargeNeutral (0)-
Molecular Weight198.30 g/mol-

These physical characteristics influence cadalene's behavior in various environments and its extraction processes from natural sources . The compound's melting and boiling points indicate moderate thermal stability, while its neutral charge affects its solubility profile in different solvents.

Chemical Characteristics

As a sesquiterpenoid, cadalene demonstrates specific chemical behaviors characteristic of its structural class. It lacks ionizable groups, as evidenced by identical values for its partition coefficient (logP) and distribution coefficient (logD) . This property affects its solubility in aqueous versus organic media, influencing its extraction and isolation from natural sources. The compound's aromatic structure contributes to its stability and potential for π-stacking interactions with biological macromolecules .

Natural Occurrence and Distribution

Cadalene shows widespread natural distribution across various biological systems, primarily in plant species but also extending to other organisms.

Plant Sources

The compound is ubiquitous in essential oils of many higher plants, where it contributes to their aromatic profiles . Specific plant sources documented to contain cadalene include:

  • Camellia sinensis (tea plant)

  • Calypogeia muelleriana (a liverwort)

  • Heterotheca inuloides (Mexican arnica)

  • Various food plants including cloves, sugar apple, rosemary, and fig

The presence of cadalene in these diverse plant species highlights its widespread distribution across different plant families and ecological niches.

Biological Distribution

Beyond plant sources, cadalene has been detected in various biological samples and organisms:

  • Present in human biological fluids including saliva and urine

  • Found in Saccharomyces cerevisiae (baker's yeast)

  • Generally distributed across eukaryotic organisms from yeast to humans

This broad distribution suggests potential roles in biological systems beyond plants, though these functions remain largely unexplored in current research.

Biochemical Classification and Biosynthesis

Taxonomic Classification

Cadalene belongs to the class of organic compounds known as sesquiterpenoids, which are characterized by three consecutive isoprene units . Within the broader chemical taxonomy:

  • Kingdom: Organic compounds

  • Super Class: Lipids and lipid-like molecules

  • Class: Prenol lipids

  • Sub Class: Sesquiterpenoids

  • Direct Parent: Sesquiterpenoids

  • Molecular Framework: Aromatic homopolycyclic compounds

This classification places cadalene within the isoprenoid lipid family, a diverse group of naturally occurring compounds with various biological functions.

Biosynthesis and Metabolism

While the search results don't provide explicit details on cadalene's biosynthetic pathway, its classification as a sesquiterpenoid suggests it derives from the mevalonate pathway or the methylerythritol phosphate pathway, which are the primary routes for terpenoid biosynthesis in plants . The cadinane skeleton of cadalene indicates its relationship to cadinene-type sesquiterpenes, which undergo cyclization and subsequent modifications to achieve their final structure.

Applications in Scientific Research

Biomarker Applications

One of cadalene's most significant scientific applications is its use as a biomarker for higher plants in paleobotanic analysis of rock sediments . This application leverages the compound's stability and specific association with plant sources to provide insights into historical plant distributions and environmental conditions.

Together with other plant-derived aromatic compounds (retene, simonellite, and ip-iHMN), cadalene serves as an important indicator in geological and environmental studies . The ratio of retene to cadalene in sediments can specifically reveal the historical prevalence of the Pinaceae genus (pine family) in ancient biospheres, offering valuable information for paleobotanical research .

Analytical Chemistry Applications

The distinct chemical structure and properties of cadalene make it valuable in analytical chemistry applications. Its detection in geological samples and biological specimens requires specific methodologies:

  • Gas chromatography-mass spectrometry (GC-MS) is commonly employed for cadalene detection in complex matrices

  • Liquid chromatography techniques may be used for its isolation from plant extracts

  • Spectroscopic methods including infrared and nuclear magnetic resonance spectroscopy assist in structural confirmation

These analytical applications enable researchers to track cadalene's presence across different environmental and biological systems.

Biological Activities and Research Findings

Recent research has begun to uncover potential biological activities of cadalene derivatives, particularly in the context of cytotoxicity against cancer cells.

Anticancer Properties of Cadalene Derivatives

Research on cadalene derivatives, particularly those isolated from Heterotheca inuloides (Mexican arnica), has revealed promising cytotoxic effects against breast cancer cells . Specifically:

  • 7-hydroxy-3,4-dihydrocadalene demonstrated significant cytotoxicity against MCF7 breast cancer cells

  • The compound showed a concentration and time-dependent inhibition of cancer cell viability

  • Semisynthetic derivatives like 7-(phenylcarbamate)-3,4-dihydrocadalene and 7-(phenylcarbamate)-cadalene showed lower cytotoxic potency compared to the natural compound

These findings suggest potential applications for cadalene derivatives in cancer research and possibly therapeutic development.

Mechanism of Action Studies

Investigation into the mechanism of action of 7-hydroxy-3,4-dihydrocadalene revealed that its cytotoxic effects operate through oxidative stress-mediated pathways . Specific findings include:

  • Significant increase in intracellular reactive oxygen species (ROS) levels

  • Induction of lipid peroxidation in treated cancer cells

  • Increased caspase-3 and caspase-9 activities, indicating apoptosis activation

  • Slight inhibition of Bcl-2 levels (an anti-apoptotic protein)

  • Reduction in mitochondrial ATP synthesis and induction of mitochondrial uncoupling

Physicochemical Properties Related to Bioactivity

Analysis of the physicochemical properties of 7-hydroxy-3,4-dihydrocadalene reveals characteristics that may contribute to its cytotoxic potential:

  • Low molecular weight (216.3 g/mol), facilitating cellular penetration

  • Favorable logS value (-4.23), indicating moderate water solubility

  • Absence of ionizable groups, potentially affecting membrane permeability

  • Appropriate number of hydrogen bond donors and acceptors for biological activity

These properties suggest that the natural cadalene derivative possesses optimal characteristics for cellular penetration and biological activity compared to its semisynthetic counterparts.

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